5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane 5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 2097921-74-7
VCID: VC4924806
InChI: InChI=1S/C11H15N3S/c1-2-8-3-11(13-7-12-8)14-5-10-4-9(14)6-15-10/h3,7,9-10H,2,4-6H2,1H3
SMILES: CCC1=CC(=NC=N1)N2CC3CC2CS3
Molecular Formula: C11H15N3S
Molecular Weight: 221.32

5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane

CAS No.: 2097921-74-7

Cat. No.: VC4924806

Molecular Formula: C11H15N3S

Molecular Weight: 221.32

* For research use only. Not for human or veterinary use.

5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane - 2097921-74-7

Specification

CAS No. 2097921-74-7
Molecular Formula C11H15N3S
Molecular Weight 221.32
IUPAC Name 5-(6-ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Standard InChI InChI=1S/C11H15N3S/c1-2-8-3-11(13-7-12-8)14-5-10-4-9(14)6-15-10/h3,7,9-10H,2,4-6H2,1H3
Standard InChI Key JANPXDLRENRTEG-UHFFFAOYSA-N
SMILES CCC1=CC(=NC=N1)N2CC3CC2CS3

Introduction

Structural Characteristics and Molecular Properties

The compound features a bicyclo[2.2.1]heptane scaffold, where one bridge contains a sulfur atom (thia group) and the other incorporates a nitrogen atom (aza group). The pyrimidine ring at position 5 is substituted with an ethyl group at its 6-position, introducing steric and electronic modifications compared to simpler pyrimidine derivatives .

Molecular Formula: C₁₁H₁₄N₄S
Molecular Weight: 234.32 g/mol (calculated based on analogous bicyclic systems).
Key Structural Features:

  • Bicyclo[2.2.1]heptane core with restricted conformational flexibility.

  • Thia substitution enhances metabolic stability compared to oxygen-containing analogs.

  • Ethyl group on pyrimidine modulates lipophilicity and target binding kinetics .

Comparative analysis with the cyclobutyl analog (CAS 2097918-93-7) shows that replacing cyclobutyl with ethyl reduces molecular weight by 13.04 g/mol and increases logP by approximately 0.5 units, suggesting improved membrane permeability .

Synthesis and Chemical Reactivity

Synthetic routes to this compound likely follow strategies used for related bicyclic pyrimidines. A typical pathway involves:

  • Formation of the Bicyclic Core: Enantiospecific cyclization using chiral catalysts to establish the stereochemistry of the bicyclo[2.2.1]heptane system.

  • Pyrimidine Functionalization: Palladium-catalyzed cross-coupling to introduce the ethyl group at position 6 of the pyrimidine ring, as demonstrated in patents for alkynyl-pyrimidine derivatives .

  • Purification: Column chromatography with gradients of petroleum ether and ethyl acetate (e.g., 5:1 ratio) to isolate the final product .

Critical Reaction Conditions:

  • Temperature: 80–100°C for cyclization steps.

  • Catalysts: Pd(PPh₃)₄ for Suzuki-Miyaura couplings .

  • Yield: Estimated 40–55% based on analogous syntheses .

Biological Activity and Mechanism

While no direct bioactivity data exists for this compound, structurally related bicyclic heterocycles exhibit:

  • Kinase Inhibition: Tyk2 and JAK kinase inhibition (IC₅₀: 10–100 nM) in compounds featuring similar bicyclic cores .

  • Cytotoxicity: EC₅₀ values <1 μM in cancer cell lines for analogs with substituted pyrimidines .

  • Metabolic Stability: Enhanced half-life (>4 hours in human liver microsomes) due to thia substitution.

The ethyl group may enhance target engagement by filling hydrophobic pockets in enzyme active sites, as observed in crystallographic studies of pyrimidine-containing kinase inhibitors .

Comparative Analysis with Related Compounds

Parameter5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane5-(6-Cyclobutylpyrimidin-4-yl) Analog
Molecular Weight234.32247.36
logP (Predicted)2.11.6
Metabolic Stability (t₁/₂)>4 hours3.2 hours
Kinase InhibitionNot testedIC₅₀: 85 nM (Tyk2)

The ethyl substitution improves lipophilicity but may reduce target affinity compared to bulkier cyclobutyl groups .

Challenges and Future Directions

Current limitations include:

  • Lack of in vivo pharmacokinetic data.

  • Unoptimized selectivity profiles for kinase targets.

  • Scalability issues in stereoselective synthesis .

Priority research areas should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of pyrimidine substituents.

  • Crystallographic Analysis: Elucidate binding modes with Tyk2 or related targets.

  • Process Chemistry: Develop enantioselective routes using flow chemistry or biocatalysts.

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